EED226

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EED226 是一种有效的、选择性的、口服生物利用度高的胚胎外胚层发育 (EED) 蛋白抑制剂,EED 蛋白是多梳抑制复合物 2 (PRC2) 的一个组成部分。该化合物通过抑制 PRC2 复合物显示出显著的抗肿瘤活性,PRC2 复合物负责组蛋白 H3 赖氨酸 27 (H3K27) 的甲基化。 PRC2 的抑制会导致肿瘤抑制基因的重新激活,使 this compound 成为癌症治疗的有希望的候选药物 .

科学研究应用

EED226 具有广泛的科学研究应用:

化学: 用作工具化合物来研究 PRC2 的功能及其在基因调控中的作用。

生物学: 有助于了解基因表达的表观遗传调控以及组蛋白甲基化的作用。

医学: 研究其在癌症治疗中的潜力,特别是在 PRC2 活性异常的癌症中。

工业: 用于开发靶向表观遗传调节剂的新型治疗剂。

作用机制

EED226 通过与 PRC2 复合物中的 EED 蛋白结合发挥作用。这种结合诱导复合物的构象变化,导致其甲基转移酶活性被抑制。 PRC2 的抑制导致 H3K27 甲基化的减少,从而重新激活肿瘤抑制基因并抑制癌细胞生长 .

生化分析

Biochemical Properties

EED226 interacts with the PRC2 complex, which plays pivotal roles in transcriptional regulation . The PRC2 complex catalyzes the methylation of histone H3 lysine 27 (H3K27), and its activity is further enhanced by the binding of EED to trimethylated H3K27 (H3K27me3) . This compound inhibits both the basal and the H3K27me3-stimulated PRC2 activities .

Cellular Effects

This compound has been shown to change the expression of hundreds of genes and suppress cancer cell growth . It reprograms the cancer cell genome, changing expression patterns of many genes and suppressing cancer cell growth .

Molecular Mechanism

This compound works by directly binding to the H3K27me3 binding pocket of EED . Upon binding, this compound induces a conformational change in the EED protein, leading to loss of PRC2 activity . This unique mechanism of action provides insights into the potential combination therapy of EED and EZH2 inhibitors .

Temporal Effects in Laboratory Settings

This compound has shown promising pharmacokinetic characteristics. It achieved 100% tumor growth inhibition (TGI) at 40 mg kg −1 after 32 days of oral gavage in a mouse subcutaneous xenograft model of Karpas422 .

Dosage Effects in Animal Models

It has been reported that this compound achieved 100% tumor growth inhibition (TGI) at a dosage of 40 mg kg −1 in a mouse subcutaneous xenograft model of Karpas422 .

Metabolic Pathways

It is known that this compound interacts with the PRC2 complex, which plays a crucial role in transcriptional regulation .

Subcellular Localization

It is known that this compound directly binds to the H3K27me3 binding pocket of the WD40 repeat-containing protein EED .

准备方法

合成路线和反应条件

EED226 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括:

核心结构的形成: this compound 的核心结构通过一系列缩合和环化反应合成。

官能团修饰: 通过取代反应将各种官能团引入核心结构,以增强化合物的效力和选择性。

纯化: 使用柱色谱和重结晶等技术对最终产物进行纯化,以达到高纯度。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和成本效益进行了优化,通常涉及自动化合成和纯化系统,以确保一致性和可扩展性。

化学反应分析

反应类型

EED226 会经历几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 还原反应可以修饰 this compound 上的官能团,可能改变其生物活性。

取代: 取代反应用于引入不同的官能团,可以增强化合物的选择性和效力。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在取代反应中使用各种卤化剂和亲核试剂。

主要产品

从这些反应中形成的主要产物包括 this compound 的各种衍生物,每种衍生物都可能具有不同的生物活性

和特性。

相似化合物的比较

类似化合物

GSK126: 另一种靶向 EZH2 亚基的 PRC2 抑制剂。

EPZ-6438 (塔泽美司他): 一种选择性 EZH2 抑制剂,用于临床环境。

UNC1999: 一种 EZH2 和 EZH1 的双重抑制剂。

EED226 的独特性

This compound 的独特性在于它能够通过靶向 EED 亚基而不是催化性 EZH2 亚基来抑制 PRC2。 这种独特的作用机制使 this compound 能够克服对 EZH2 抑制剂的耐药性,并提供更广泛的抗肿瘤活性 .

属性

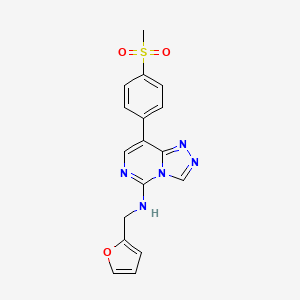

IUPAC Name |

N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIRSNMPIZZNBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: EED226 is a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) [, ]. It achieves this by binding to the histone H3 lysine 27 trimethylation (H3K27me3) binding pocket of Embryonic Ectoderm Development (EED), a regulatory subunit of PRC2 [, , ]. This binding allosterically inhibits PRC2 activity [, ], leading to a decrease in H3K27me3 levels [, ]. Consequently, the transcriptional repression of PRC2 target genes is reduced [], influencing various cellular processes such as cell survival, proliferation, and differentiation [, , ].

ANone: The full chemical name for this compound is N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine. Unfortunately, the provided research excerpts do not include information about the molecular formula, weight, or spectroscopic data for this compound.

ANone: The provided research excerpts do not offer specific details on the material compatibility and stability of this compound under various conditions.

ANone: this compound is not described as having catalytic properties itself. Its primary function is the inhibition of the PRC2 complex, which has enzymatic activity. The research primarily focuses on its therapeutic potential as an epigenetic modulator.

A: Yes, computational methods have played a role in understanding this compound's interactions and optimizing its structure. Researchers have employed molecular modeling, including MM/GBSA_IE calculations and alanine scanning, to analyze the binding interactions between this compound and the EED protein []. These studies have identified key residues involved in binding and have provided insights for the rational design of novel EED inhibitors with improved potency and selectivity [].

ANone: The provided research excerpts do not contain information specifically addressing SHE regulations for this compound.

A: this compound has been shown to possess excellent pharmacokinetic properties []. Notably, it exhibits good oral bioavailability, enabling its effective delivery and systemic exposure [, ]. In vivo studies demonstrate that this compound effectively inhibits PRC2 activity, leading to reduced H3K27me3 levels and modulation of PRC2 target gene expression [, , , ].

A: this compound has shown promising anticancer activity in both in vitro and in vivo models. In cell-based assays, this compound effectively inhibits the growth of various cancer cell lines, including lymphoma cells harboring EZH2 mutations [, ]. In vivo, this compound demonstrates potent antitumor activity in xenograft mouse models, leading to significant tumor regression [, ]. These findings highlight the therapeutic potential of this compound for cancers driven by PRC2 dysregulation.

A: While the provided research excerpts do not explicitly address resistance mechanisms specific to this compound, one study investigates resistance to EZH2 inhibitors, which also target the PRC2 complex []. The study identified potential resistance mechanisms, including activation of specific signaling pathways (IGF-1R, MEK, and PI3K) and the acquisition of mutations in the EZH2 protein []. Interestingly, this compound retained activity against DLBCL cells resistant to certain EZH2 inhibitors, suggesting it might overcome some resistance mechanisms [].

ANone: The provided research excerpts do not provide comprehensive information regarding the toxicology and safety profile of this compound, including potential long-term effects.

A: While the provided research excerpts do not directly address the identification of specific biomarkers for this compound treatment, one study highlights the potential of MHC-I genes as biomarkers []. this compound treatment was found to increase MHC-I protein expression in nasopharyngeal carcinoma cells []. Further investigations are warranted to explore the implications of this finding for immunotherapy response prediction in NPC [].

ANone: The specific analytical methods used for characterizing and quantifying this compound are not detailed in the provided research excerpts.

A: The discovery and development of this compound represent significant milestones in the field of PRC2-targeted therapies. The identification of EED as a viable target for allosteric inhibition of PRC2 and the subsequent development of potent and selective EED inhibitors like this compound have opened new avenues for therapeutic intervention in cancers driven by PRC2 dysregulation [, , ]. Additionally, the finding that EED inhibitors might overcome resistance mechanisms associated with EZH2 inhibitors further highlights their potential clinical value [].

A: this compound research exemplifies cross-disciplinary collaboration, integrating expertise from various fields, including medicinal chemistry, cancer biology, epigenetics, and computational chemistry. This collaborative effort has been instrumental in the discovery, characterization, and preclinical development of this compound [, , , ]. The synergy between these disciplines has advanced our understanding of PRC2 biology and paved the way for potential new treatment strategies for PRC2-driven cancers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B607195.png)

![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)